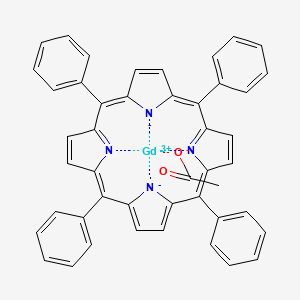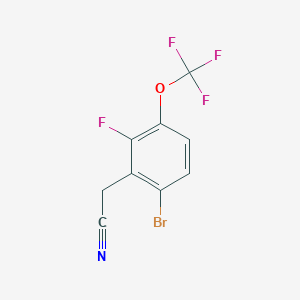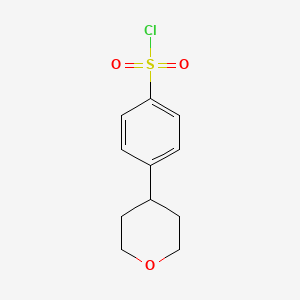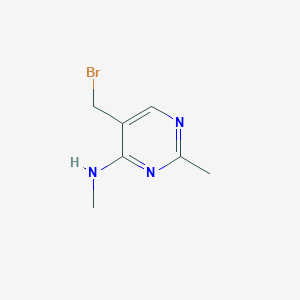![molecular formula C15H14BNO2 B13116039 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline is a chemical compound that features a boronate ester group attached to an indoline framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline typically involves the reaction of catechol with boronic acid derivatives. One common method includes the use of a Dean-Stark apparatus to facilitate the condensation reaction. For example, catechol and phenyl boronic acid can be refluxed in toluene to form the desired boronate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester back to catechol derivatives.
Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents such as toluene or dichloromethane and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester group can yield boronic acid derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds .
Scientific Research Applications
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved include the formation and cleavage of boronate ester bonds, which can modulate the activity of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline include:
- Benzo[d][1,3,2]dioxaborol-2-ol
- 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol
- Phenylboronic acid derivatives
Uniqueness
The uniqueness of this compound lies in its combination of the indoline framework with the boronate ester group.
Properties
Molecular Formula |
C15H14BNO2 |
|---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
5-(1,3,2-benzodioxaborol-2-yl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BNO2/c1-17-9-8-11-10-12(6-7-13(11)17)16-18-14-4-2-3-5-15(14)19-16/h2-7,10H,8-9H2,1H3 |
InChI Key |
VOJJXSQESZOUKP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC4=C(C=C3)N(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)

![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B13115972.png)
![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)
![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)

![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)







